molecular formula C10H14N4O3 B8079440 Methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B8079440
M. Wt: 238.24 g/mol
InChI Key: ZSVPTCQOBCQSGE-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich bicyclic compound featuring a partially saturated pyrimidine ring (4,7-dihydro) and a triazole ring fused at positions 1 and 3. The substituents include a methoxymethyl group at position 2, a methyl group at position 5, and a methyl carboxylate at position 4.

Properties

IUPAC Name

methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-6-7(9(15)17-3)4-14-10(11-6)12-8(13-14)5-16-2/h4-5H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPTCQOBCQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC(=N2)COC)N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Triazolopyrimidine Derivatives
Compound Name Substituents (Positions) Functional Groups/Modifications Key Properties/Activities References
Target Compound: Methyl 2-(methoxymethyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2: Methoxymethyl; 5: Methyl; 6: Carboxylate 4,7-Dihydro structure Potential antimicrobial activity (inferred)
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (10) 2: Amino; 5: Methyl; 7: Phenyl 4,7-Dihydro; aromatic substituent at C7 Regioselective synthesis via Biginelli-like reaction
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (1) 2: Benzylthio; 7: 4-Isopropylphenyl Thioether at C2; carboxamide at C6 Antibacterial activity against Enterococcus faecium
Methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5: Ethyl; 7: CF3-Ph Trifluoromethyl group enhances lipophilicity Improved metabolic stability
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2: Thienyl; 7: 2-Methoxyphenyl Heteroaromatic substituents at C2 and C7 Enhanced binding affinity (inferred)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The methoxymethyl group at C2 in the target compound likely offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, benzylthio substituents (e.g., in compound 1) increase lipophilicity, enhancing bacterial membrane penetration .
  • Electronic Effects : The electron-donating methoxy group in the target compound may stabilize the triazole ring, whereas electron-withdrawing groups (e.g., nitro in ) alter reactivity and binding interactions .
  • Biological Activity : While direct data for the target compound is lacking, analogs with carboxamide or carboxylate groups at C6 exhibit antiproliferative and antimicrobial activities. For example, compound 5t () shows inhibitory effects on cancer cells, suggesting the target’s carboxylate may similarly interact with enzyme active sites .

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